molecular formula C18H20N2OS B11330141 5-(4-methylphenyl)-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11330141
M. Wt: 312.4 g/mol
InChI Key: AZKIPUYETGCTON-UHFFFAOYSA-N
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Description

5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno[2,3-d]pyrimidine core, which is fused with a phenyl and a pentyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the cyclization of a thiophene derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities compared to other thienopyrimidine derivatives. Its pentyl and methylphenyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins.

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

5-(4-methylphenyl)-3-pentylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H20N2OS/c1-3-4-5-10-20-12-19-17-16(18(20)21)15(11-22-17)14-8-6-13(2)7-9-14/h6-9,11-12H,3-5,10H2,1-2H3

InChI Key

AZKIPUYETGCTON-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

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